molecular formula C13H20O B1283468 3-(4-Tert-butylphenyl)propan-1-ol CAS No. 78574-08-0

3-(4-Tert-butylphenyl)propan-1-ol

Cat. No.: B1283468
CAS No.: 78574-08-0
M. Wt: 192.3 g/mol
InChI Key: QFIGRGCEUZQJNG-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)propan-1-ol is a tertiary alcohol derivative characterized by a phenyl ring substituted with a tert-butyl group at the para position and a three-carbon aliphatic chain terminating in a hydroxyl group. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the bulky tert-butyl group and hydrogen-bonding capacity from the hydroxyl group. The compound has been studied in contexts ranging from anti-inflammatory drug development to environmental toxicology, particularly due to its structural similarity to bioactive and persistent organic molecules .

Properties

IUPAC Name

3-(4-tert-butylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIGRGCEUZQJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570810
Record name 3-(4-tert-Butylphenyl)propan-1-ol
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78574-08-0
Record name 4-(1,1-Dimethylethyl)benzenepropanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(4-tert-Butylphenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, 4-(1,1-dimethylethyl)
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Preparation Methods

Detailed Stepwise Preparation Methodology

Step No. Reaction Type Description Conditions & Catalysts Notes
1 Isomerization Conversion of p-tert-butyltoluene to a mixture of para and meta isomers via Friedel-Crafts reaction Acid catalyst such as sulfuric acid (proton acid) or Lewis acids like AlCl3 or FeCl3 Maintains meta-isomer content at 30-60%, influencing final product aroma profile
2 Oxidation Oxidation of tert-butyltoluene isomers to corresponding aromatic aldehydes (p- and m-tert-butylbenzaldehyde) Standard oxidation agents (not specified in detail) Provides aldehyde intermediates for subsequent condensation
3 Aldol Condensation Claisen-Schmidt condensation of aromatic aldehydes with acetaldehyde to form cinnamic aldehydes Basic catalysts such as NaOH, KOH (1-20%, preferably 3-10%), or ZnO as catalyst; solvent ethanol, water, or ethanol-water mix; temperature 0-80°C (preferably 30-50°C) Base concentration and temperature control is critical for yield and isomeric ratio
4 Catalytic Hydrogenation Selective hydrogenation of the α,β-unsaturated aldehyde double bond to yield the saturated aldehyde Transition metal catalysts such as Raney nickel or palladium; hydrogen gas; ethanol solvent Selective reduction avoids carbonyl reduction; yields 3-(4-tert-butylphenyl)propanal and its isomers
5 Reduction to Alcohol Further reduction of aldehyde to primary alcohol (3-(4-tert-butylphenyl)propan-1-ol) Catalytic hydrogenation or chemical reduction methods (e.g., NaBH4) Final step to obtain the target alcohol compound

Research Findings and Optimization Notes

  • Isomeric Control: The ratio of para- to meta-tert-butyl isomers can be adjusted by controlling the isomerization conditions in Step 1. The para-isomer is typically desired for fragrance properties, but the meta-isomer enhances aroma robustness when present between 6-60% of the mixture.

  • Environmental Impact: Traditional methods produce significant wastewater and by-products. Newer synthetic routes emphasize minimizing pollutant discharge, for example, by optimizing reaction conditions and using more selective catalysts.

  • Catalyst Selection: Raney nickel is preferred for hydrogenation due to its selectivity in reducing the carbon-carbon double bond without affecting the aldehyde carbonyl group. Palladium catalysts are also effective but may require more stringent control to avoid over-reduction.

  • Base Catalysts in Aldol Condensation: Sodium hydroxide and potassium hydroxide are commonly used, but zinc oxide has been identified as an effective alternative catalyst, potentially improving selectivity and reducing side reactions.

  • Reaction Medium: Ethanol-water mixtures are preferred solvents for aldol condensation, balancing solubility and reaction rate.

Summary Table of Key Preparation Parameters

Parameter Range/Value Preferred Conditions Impact on Synthesis
Isomerization Catalyst H2SO4, AlCl3, FeCl3 Acidic conditions Controls para/meta isomer ratio
Oxidation Agent Various (not detailed) Mild oxidation conditions Converts to aldehyde intermediates
Base Catalyst (Aldol) NaOH, KOH (1-20%) 3-10% concentration Affects condensation efficiency and isomer distribution
Aldol Condensation Temp 0-80°C 30-50°C Influences reaction rate and selectivity
Hydrogenation Catalyst Raney Ni, Pd Raney Ni preferred Selective C=C reduction, preserves aldehyde
Solvent Ethanol, water, ethanol-water mix Ethanol-water preferred Solubility and reaction medium optimization

Representative Reaction Scheme

  • Isomerization:
    p-tert-Butyltoluene $$\xrightarrow[\text{acid catalyst}]{\text{Friedel-Crafts}}$$ mixture of p- and m-tert-butyltoluene

  • Oxidation:
    p-/m-tert-Butyltoluene $$\xrightarrow[\text{oxidation}]{\text{mild conditions}}$$ p-/m-tert-butylbenzaldehyde

  • Aldol Condensation:
    p-/m-tert-butylbenzaldehyde + acetaldehyde $$\xrightarrow[\text{NaOH, ethanol-water}]{30-50^\circ C}$$ p-/m-tert-butylcinnamaldehyde

  • Hydrogenation:
    p-/m-tert-butylcinnamaldehyde $$\xrightarrow[\text{Raney Ni, H}_2]{\text{ethanol}}$$ p-/m-tert-butylphenylpropanal

  • Reduction to Alcohol: p-/m-tert-butylphenylpropanal $$\xrightarrow[\text{hydrogenation or NaBH}_4]{\text{mild conditions}}$$ this compound

Chemical Reactions Analysis

Oxidation Reactions

3-(4-Tert-butylphenyl)propan-1-ol undergoes oxidation to form aldehydes or carboxylic acids depending on reaction conditions.

Key Findings :

  • Oxidation to 3-(4-tert-butylphenyl)propanal (Bourgeonal) :
    Controlled oxidation using pyridinium chlorochromate (PCC) in dichloromethane selectively yields the aldehyde derivative . This reaction is critical in fragrance synthesis, where Bourgeonal is valued for its floral scent . 3 4 Tert butylphenyl propan 1 olPCC CH2Cl23 4 tert butylphenyl propanal\text{3 4 Tert butylphenyl propan 1 ol}\xrightarrow{\text{PCC CH}_2\text{Cl}_2}\text{3 4 tert butylphenyl propanal}
  • Strong Oxidizing Agents :
    Harsher agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can further oxidize the alcohol to 3-(4-tert-butylphenyl)propanoic acid .

Table 1: Oxidation Pathways

ReagentConditionsProduct
PCCCH₂Cl₂, 25°C3-(4-tert-butylphenyl)propanal
KMnO₄/H₂SO₄Aqueous, reflux3-(4-tert-butylphenyl)propanoic acid

Esterification and Ether Formation

The primary alcohol group participates in nucleophilic substitution and condensation reactions.

Key Findings :

  • Esterification :
    Reacting with acetic anhydride or acyl chlorides in the presence of a catalyst (e.g., H₂SO₄) produces esters like 3-(4-tert-butylphenyl)propyl acetate. 3 4 Tert butylphenyl propan 1 ol+Ac2OH+3 4 tert butylphenyl propyl acetate\text{3 4 Tert butylphenyl propan 1 ol}+\text{Ac}_2\text{O}\xrightarrow{\text{H}^+}\text{3 4 tert butylphenyl propyl acetate}
  • Ether Synthesis :
    Treatment with alkyl halides under Williamson conditions (e.g., NaH, THF) forms ethers .

Table 2: Esterification and Etherification

Reaction TypeReagentProduct
EsterificationAcetic anhydride/H⁺3-(4-tert-butylphenyl)propyl acetate
Ether FormationCH₃I, NaH, THF3-(4-tert-butylphenyl)propyl methyl ether

Reduction Pathways

While the compound itself is an alcohol, its synthetic precursor (3-(4-tert-butylphenyl)propanal) is reduced to form this compound.

Key Findings :

  • Reduction of Aldehyde :
    Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces 3-(4-tert-butylphenyl)propanal to the alcohol with >95% yield . 3 4 Tert butylphenyl propanalLiAlH4,Et2O3 4 tert butylphenyl propan 1 ol\text{3 4 Tert butylphenyl propanal}\xrightarrow{\text{LiAlH}_4,\text{Et}_2\text{O}}\text{3 4 tert butylphenyl propan 1 ol}

Substitution and Functionalization

The tert-butyl group’s steric bulk directs electrophilic substitution to the meta position, though reactivity is limited due to steric hindrance.

Key Findings :

  • Electrophilic Aromatic Substitution :
    Nitration or halogenation under vigorous conditions (e.g., HNO₃/H₂SO₄) introduces substituents at the meta position relative to the tert-butyl group .

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

3-(Pyridin-3-yl)propan-1-ol

  • Structural Differences : The phenyl ring in 3-(4-Tert-butylphenyl)propan-1-ol is replaced with a pyridin-3-yl group, introducing a nitrogen atom into the aromatic system.
  • In anti-inflammatory studies, pyridine-containing derivatives demonstrated enhanced pharmacological activity, possibly due to improved target engagement (e.g., COX-2 inhibition) .
  • Applications : Used in drug discovery for dual-activity molecules (e.g., antioxidant and anti-inflammatory agents).

3-(4-Tert-butylphenyl)-2-methylpropanal (BMHCA) and 3-(4-Tert-butylphenyl)propanal (BHCA)

  • Structural Differences : BMHCA has a methyl branch on the propanal chain, while BHCA lacks this substituent. Both are aldehydes, unlike the alcohol functionality in this compound.
  • The absence of the aldehyde group in this compound may reduce such bioactivation risks . Quantitative structural similarity (Tanimoto scores) alone failed to predict toxicity differences between BMHCA and BHCA, underscoring the need for mechanistic studies .

1-(4-Tert-butylphenyl)-3-(methoxyphenyl)propane-1,3-dione (BMDBM)

  • Structural Differences: BMDBM features a diketone moiety instead of the propanol chain.
  • Functional and Environmental Impact :
    • BMDBM is a UV filter used in sunscreens, with high environmental persistence. The diketone group allows for UV absorption, while the tert-butylphenyl group enhances lipid solubility, leading to bioaccumulation in marine mammals .
    • In contrast, this compound’s hydroxyl group may reduce environmental persistence due to higher biodegradability.

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

  • Structural Differences : A complex pyridine-based substituent replaces the tert-butylphenyl group.
  • Synthetic and Pharmacological Impact: IV-9 was synthesized via nucleophilic substitution, achieving 71% yield and high purity. The tert-butylphenyl derivative’s synthetic route may differ due to steric hindrance from the bulky tert-butyl group.

Data Tables

Table 2: Structural Similarity vs. Functional Divergence

Compound Pair Tanimoto Similarity Score Functional Difference
BMHCA vs. This compound 0.85 Aldehyde vs. alcohol; toxicity mechanisms
BMDBM vs. This compound 0.78 Diketone vs. alcohol; environmental persistence

Critical Analysis of Research Findings

  • Anti-inflammatory Activity : The tert-butyl group in this compound may enhance membrane permeability compared to polar analogs like 3-(pyridin-3-yl)propan-1-ol, but reduce target specificity .
  • Environmental Impact : Unlike BMDBM, this compound’s hydroxyl group may facilitate degradation, though its persistence in lipid-rich tissues (e.g., dolphin blubber) requires further study .
  • Toxicity Prediction : Structural similarity metrics (e.g., Tanimoto scores) are insufficient for predicting toxicity; mechanistic studies on metabolic pathways are essential .

Biological Activity

3-(4-Tert-butylphenyl)propan-1-ol is a compound of interest in various biological and chemical research contexts. This article explores its biological activity, including its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound, also known as TBPP, features a tert-butyl group attached to a phenyl ring, which is further connected to a propanol group. Its chemical formula is C13H18OC_{13}H_{18}O, and it possesses unique properties that contribute to its biological activity.

Research indicates that this compound may exhibit various biological activities:

  • Antioxidant Activity : The compound has been studied for its potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Preliminary studies suggest that TBPP can inhibit certain enzyme activities, although specific enzymes have yet to be conclusively identified. This inhibition can play a role in modulating metabolic pathways and might have therapeutic implications .
  • Hormonal Modulation : There is evidence suggesting that TBPP acts as an agonist for specific olfactory receptors, particularly hOR17-4, which may influence hormonal signaling pathways .

Indoor Dust Analysis

A meta-analysis highlighted the presence of various consumer product chemicals in indoor dust, including compounds structurally similar to TBPP. This study emphasizes the importance of understanding the environmental and health impacts of such chemicals due to their ubiquitous nature in household products .

Data Table: Summary of Biological Activities

Activity Description References
AntioxidantPotential to reduce oxidative stress
Enzyme InhibitionInhibits specific enzyme activities
Hormonal ModulationAgonist for hOR17-4 olfactory receptor
EcotoxicityPotential accumulation in aquatic organisms
Indoor Dust PresenceFound in indoor dust samples; implications for health

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Tert-butylphenyl)propan-1-ol, and how can purity be maximized?

  • Methodological Answer : Catalytic hydrogenation of α,β-unsaturated precursors (e.g., cinnamaldehyde analogs substituted with tert-butyl groups) using palladium or nickel catalysts is a common approach. Fractional distillation or chromatography (e.g., silica gel) can isolate the product. Purity is verified via GC-MS or HPLC, comparing retention times to standards . For derivatives, protecting groups (e.g., acetates) may stabilize intermediates during synthesis .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks:
  • Tert-butyl protons: δ ~1.3 ppm (singlet).
  • Hydroxyl proton: δ ~1.5–2.0 ppm (broad, exchangeable with D2_2O).
  • Propanol chain protons: δ ~3.6–3.8 ppm (CH2_2OH) .
  • IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and aromatic C–H (~3000–3100 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 221.2 (C13_{13}H20_{20}O) .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at 2–8°C in amber glass vials to prevent oxidation or photodegradation. Monitor degradation via periodic HPLC analysis; degradation products (e.g., ketones from alcohol oxidation) appear as new peaks at lower retention times .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The tert-butyl group creates steric hindrance, reducing reaction rates at the propanol chain. Kinetic studies under varying temperatures (Arrhenius plots) and DFT calculations (e.g., Gaussian 09) can quantify activation barriers. Compare with analogs (e.g., 3-(4-fluorophenyl)propan-1-ol) to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Methodological Answer :

  • NMR Discrepancies : Use deuterated solvents (CDCl3_3, DMSO-d6_6) to standardize chemical shifts. Cross-validate with 2D techniques (COSY, HSQC) .
  • Mass Spec Variability : Calibrate instruments with reference standards (e.g., NaTFA) and use high-resolution MS (HRMS) to distinguish isobaric interferences .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., alcohol dehydrogenases). Parameterize the tert-butyl group’s van der Waals radius for accurate steric mapping.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability in aqueous vs. lipid environments .

Q. What in vitro models are suitable for assessing cellular toxicity?

  • Methodological Answer :

  • Cell Viability Assays : Treat HepG2 or HEK293 cells with 0.1–100 µM compound; measure IC50_{50} via MTT/WST-1 assays.
  • ROS Detection : Use DCFH-DA fluorescence to quantify oxidative stress .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Tert-butylphenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
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